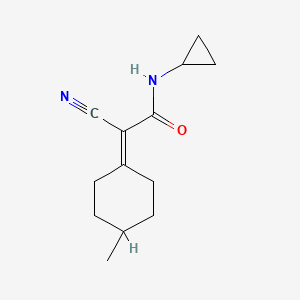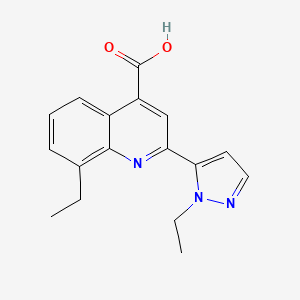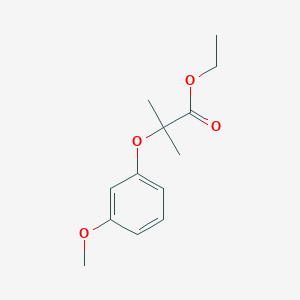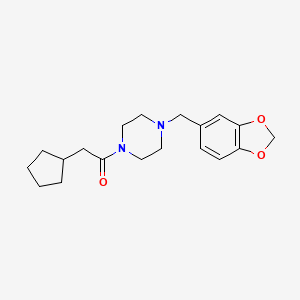
1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopentylacetyl)piperazine
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclopentylacetyl)piperazine, commonly known as CP 55940, is a synthetic compound that belongs to the class of cannabinoids. It is a potent agonist of the cannabinoid receptors, which are primarily responsible for the psychoactive effects of cannabis. CP 55940 has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment.
Mecanismo De Acción
CP 55940 exerts its effects by binding to the cannabinoid receptors CB1 and CB2, which are primarily located in the central nervous system and immune system, respectively. This binding activates the receptors, leading to a cascade of intracellular events that ultimately result in the modulation of various physiological processes, including pain perception, inflammation, and immune response.
Biochemical and Physiological Effects:
CP 55940 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, antiemetic effects, and appetite stimulation. It also has the potential to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP 55940 for lab experiments is its potency and selectivity for the cannabinoid receptors, which allows for precise modulation of these receptors without affecting other systems. However, its high lipophilicity and low water solubility can make it difficult to handle and administer in certain experimental settings. Additionally, its potential psychoactive effects may limit its use in certain studies.
Direcciones Futuras
There are several potential future directions for research on CP 55940. One area of interest is its potential as a treatment for substance abuse disorders, particularly opioid addiction. CP 55940 has been shown to reduce opioid withdrawal symptoms and craving in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further investigation of its neuroprotective effects in various neurological disorders may yield promising results. Finally, the development of novel analogs of CP 55940 with improved pharmacological properties may lead to the discovery of more effective and selective cannabinoid receptor agonists.
Aplicaciones Científicas De Investigación
CP 55940 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in reducing neuropathic pain, inflammatory pain, and cancer-related pain in animal models. CP 55940 has also been investigated for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-19(12-15-3-1-2-4-15)21-9-7-20(8-10-21)13-16-5-6-17-18(11-16)24-14-23-17/h5-6,11,15H,1-4,7-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYNMBASFGCUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



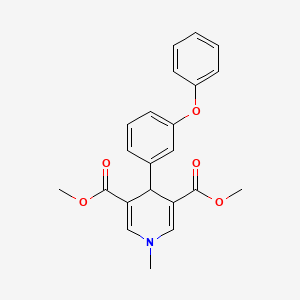
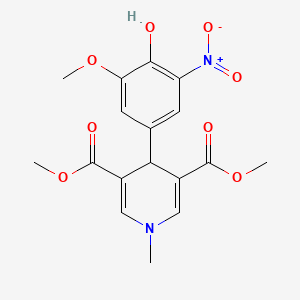
![N-methyl-4-phenyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B3748960.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3748965.png)

![tert-butyl 4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B3748988.png)
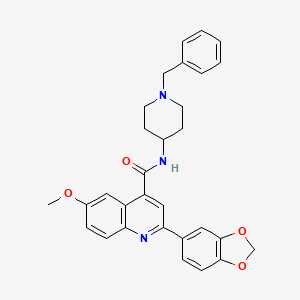
![2-(1,3-benzodioxol-5-yl)-6-methoxy-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3749005.png)
![6-benzyl-3-[2-(1-cyclohexen-1-yl)ethyl]-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3749009.png)
